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Application Note: Quantitative Analysis of 6lododiosmin in Bulk Drug Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-lododiosmin, a derivative and potential impurity of the flavonoid diosmin, requires accurate and precise quantification in bulk drug samples to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2][3][4] This application note details validated analytical protocols for the quantitative determination of **6-lododiosmin**, primarily focusing on a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a supplementary Ultraviolet-Visible (UV-Vis) Spectrophotometric method. The methodologies provided are based on established analytical principles for flavonoids and related compounds, offering a framework for routine quality control and stability testing.[5][6][7][8][9]

The development and validation of such analytical methods are critical during drug discovery and commercialization to meet regulatory standards.[10][11] These protocols are designed to be specific, accurate, precise, and robust, ensuring reliable quantification of **6-lododiosmin**.

Analytical Methods

Two primary methods are presented for the quantitative analysis of **6-lododiosmin**:

 RP-HPLC Method: A highly specific and sensitive chromatographic method for the separation and quantification of 6-lododiosmin from its parent compound, diosmin, and other related substances.[5][6][9][12]



UV-Vis Spectrophotometric Method: A simpler, more rapid method suitable for the estimation of 6-lododiosmin in bulk samples where interfering substances are minimal.[13][14][15][16]
[17]

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This stability-indicating RP-HPLC method is designed for the accurate quantification of **6-lododiosmin** in bulk drug samples. The method is capable of separating **6-lododiosmin** from potential degradation products and related impurities.[7]

Experimental Protocol

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: A gradient HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[5][6]
- Mobile Phase:
 - Mobile Phase A: 0.1% v/v trifluoroacetic acid in water.
 - o Mobile Phase B: Acetonitrile.
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	70	30
15	40	60
20	40	60
25	70	30

| 30 | 70 | 30 |

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Flow Rate: 1.0 mL/min.[6]

Column Temperature: 30°C.

Detection Wavelength: 280 nm.[12]

Injection Volume: 20 μL.[5][6]

2. Preparation of Solutions:

- Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **6-lododiosmin** reference standard and dissolve in 10 mL of a 1:1 mixture of methanol and dimethyl sulfoxide (DMSO).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.
- Sample Solution (1000 μg/mL): Accurately weigh 10 mg of the **6-lododiosmin** bulk drug sample and dissolve in 10 mL of the methanol:DMSO (1:1) diluent.

3. Procedure:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject 20 μL of the blank (diluent) to ensure no interfering peaks are present.
- Inject 20 μL of each working standard solution in triplicate.
- Inject 20 μL of the sample solution in triplicate.
- Record the chromatograms and measure the peak area for **6-lododiosmin**.
- Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions.
- Determine the concentration of 6-lododiosmin in the sample solution from the calibration curve.



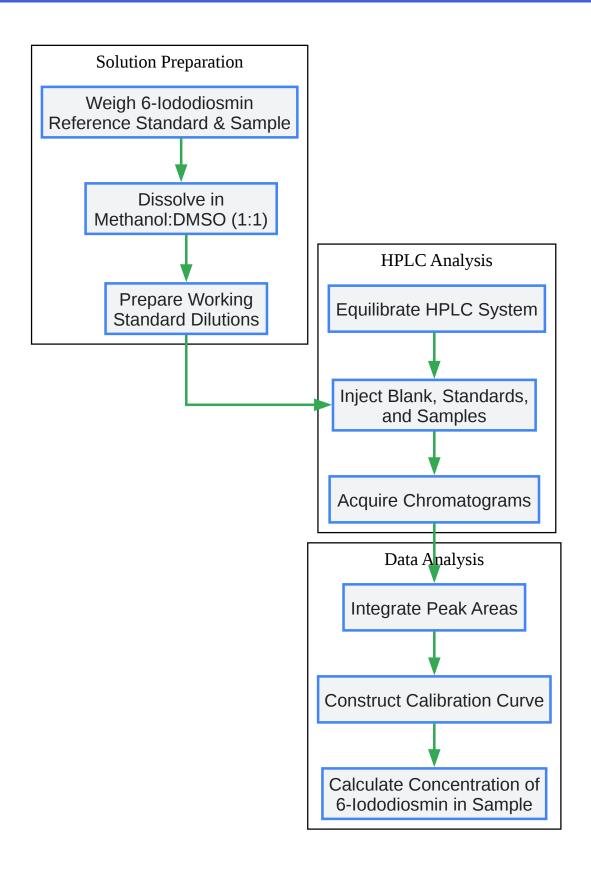
Data Presentation: Method Validation Summary (Hypothetical Data)

The RP-HPLC method should be validated according to ICH guidelines.[10][18][19] The following table summarizes the expected performance characteristics.

Parameter	Specification	Result
Linearity		
Range	-	1 - 100 μg/mL
Correlation Coefficient (r²)	≥ 0.999	0.9995
Precision		
Repeatability (%RSD, n=6)	≤ 2.0%	0.85%
Intermediate Precision (%RSD, n=6)	≤ 2.0%	1.20%
Accuracy		
Recovery (%)	98.0% - 102.0%	99.5% - 101.2%
Limit of Detection (LOD)	-	0.1 μg/mL
Limit of Quantification (LOQ)	-	0.3 μg/mL
Specificity	No interference from blank or placebo	Complies

Experimental Workflow Diagram





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Caption: Workflow for the quantitative analysis of **6-lododiosmin** by RP-HPLC.



Section 2: UV-Visible Spectrophotometric Method

This method provides a rapid and straightforward approach for the quantification of **6-lododiosmin** in bulk drug samples, assuming no significant interference from excipients or other impurities at the analysis wavelength.[13][14][15]

Experimental Protocol

- 1. Instrumentation:
- A double-beam UV-Vis spectrophotometer.
- 2. Preparation of Solutions:
- Solvent: Methanol.
- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of **6-lododiosmin** reference standard and dissolve in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 μg/mL to 20 μg/mL.
- Sample Solution (10 μg/mL): Accurately weigh 10 mg of the **6-lododiosmin** bulk drug sample, dissolve in 100 mL of methanol. Further dilute 10 mL of this solution to 100 mL with methanol.
- 3. Procedure:
- Determine the wavelength of maximum absorbance (λmax) of 6-lododiosmin by scanning a standard solution between 200-400 nm against a methanol blank.
- Set the spectrophotometer to the determined λmax.
- Measure the absorbance of the blank (methanol).
- Measure the absorbance of each working standard solution in triplicate.
- Measure the absorbance of the sample solution in triplicate.



- Construct a calibration curve by plotting the mean absorbance against the concentration of the working standard solutions.
- Determine the concentration of **6-lododiosmin** in the sample solution from the calibration curve.

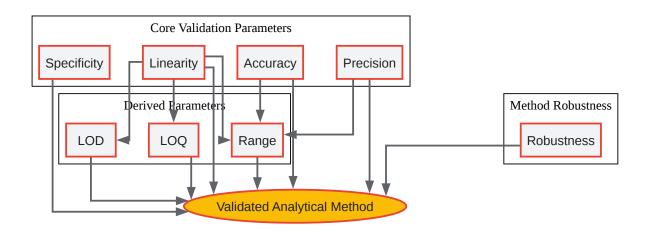
Data Presentation: Method Validation Summary

(Hypothetical Data)

Parameter Parameter	Specification	Result
Linearity		
Range	-	2 - 20 μg/mL
Correlation Coefficient (r²)	≥ 0.995	0.998
Precision		
Repeatability (%RSD, n=6)	≤ 2.0%	1.15%
Intermediate Precision (%RSD, n=6)	≤ 2.0%	1.55%
Accuracy		
Recovery (%)	98.0% - 102.0%	99.2% - 101.5%
Limit of Detection (LOD)	-	0.2 μg/mL
Limit of Quantification (LOQ)	-	0.6 μg/mL

Logical Relationship Diagram for Method Validation





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Caption: Logical relationships in analytical method validation.

Conclusion

The described RP-HPLC and UV-Vis spectrophotometric methods provide a robust framework for the quantitative analysis of **6-lododiosmin** in bulk drug samples. The RP-HPLC method is recommended for its high specificity and suitability as a stability-indicating assay. The UV-Vis method can be employed for rapid analysis where high sample throughput is required and interference is minimal. Both methods, when properly validated, will ensure the reliable quality control of **6-lododiosmin** in a pharmaceutical setting.

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